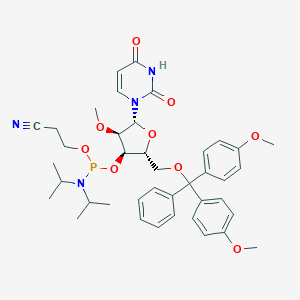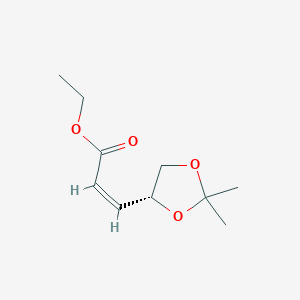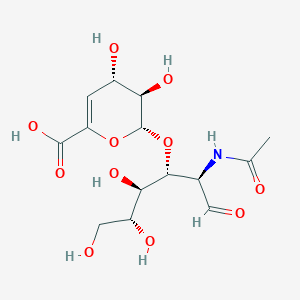
5-Fluoro-2-hydrazinylpyrimidine
Vue d'ensemble
Description
5-Fluoro-2-hydrazinylpyrimidine (5F-2HP) is a synthetic compound that was first synthesized in the laboratory in the late 1990s. It is a member of the hydrazinylpyrimidine family, which has been studied extensively for its potential applications in the fields of medicine and chemistry. 5F-2HP has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, it has been used in laboratory experiments as a tool for studying the effects of various drugs and chemicals on the body.
Applications De Recherche Scientifique
Anticancer Therapy
Specific Scientific Field:
Oncology and cancer research.
5-Fluoro-2-hydrazinylpyrimidine
(5-FUHP) has been investigated as a potential anticancer agent. It is structurally related to 5-fluorouracil (5-FU), a widely used chemotherapeutic drug. 5-FUHP exhibits cytotoxic effects on cancer cells by interfering with nucleic acid metabolism.
Methods of Application:
- Synthesis : Researchers synthesize 5-FUHP using established methods. Incorporating radioactive or stable isotopes allows the study of its metabolism and biodistribution in cancer patients .
- Cell Culture Studies : Cancer cell lines are treated with 5-FUHP to assess its impact on cell proliferation, apoptosis, and DNA damage response pathways .
Results:
- Enhanced Cytotoxicity : Modified siRNA molecules incorporating 5-FUHP residues show increased cytotoxicity, making them potential candidates for targeted cancer therapy .
RNA and DNA Modification Studies
Specific Scientific Field:
Biochemistry and molecular biology.
Summary:
Researchers explore the effects of 5-FUHP on RNA and DNA structure and function. By substituting FPs into nucleic acids, they gain insights into their behavior.
Methods of Application:
Results:
Safety And Hazards
The safety data sheet for a related compound, 5-Fluoro-2-hydroxypyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
Fluorinated pyrimidines, such as 5-FU, are widely used in cancer treatment . The use of fluorinated drugs continues to expand rapidly, partly due to new developments in fluorine chemistry and increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution . This suggests potential future directions for the study and application of 5-Fluoro-2-hydrazinylpyrimidine.
Propriétés
IUPAC Name |
(5-fluoropyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDYDITEBFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)



![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)


